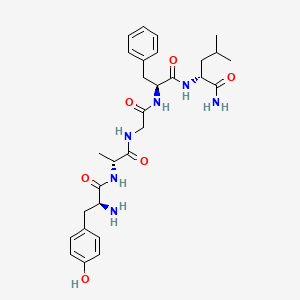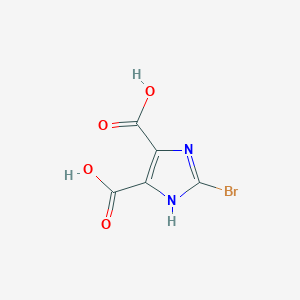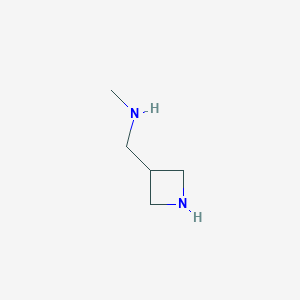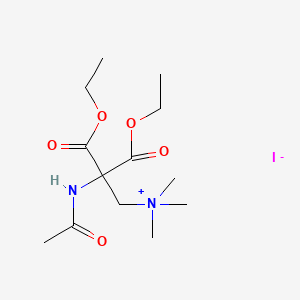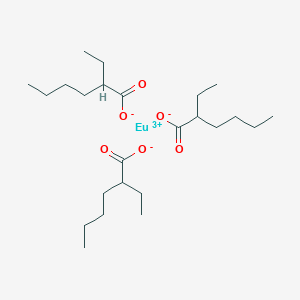
3-Decilpiridina
Descripción general
Descripción
3-Decylpyridine is an organic compound with the molecular formula C15H25N. It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are characterized by a six-membered ring structure containing five carbon atoms and one nitrogen atom. 3-Decylpyridine is a derivative of pyridine, where a decyl group (a ten-carbon alkyl chain) is attached to the third position of the pyridine ring .
Aplicaciones Científicas De Investigación
3-Decylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems and as a ligand in coordination chemistry.
Medicine: Research into its potential pharmacological properties and its use as a precursor in drug synthesis.
Mecanismo De Acción
Mode of Action
The mode of action of 3-Decylpyridine is currently unknown due to the lack of research on this specific compound . The interaction of 3-Decylpyridine with its potential targets and the resulting changes at the molecular and cellular level remain to be elucidated.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Decylpyridine is currently unknown . Future research could explore how factors such as temperature, pH, and the presence of other molecules affect the activity of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Decylpyridine can be synthesized through various methods. One common synthetic route involves the reaction of 3-pyridyl bromide with 1-bromodecane. This reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the bromide on the pyridine ring is replaced by the decyl group .
Industrial Production Methods
Industrial production methods for 3-Decylpyridine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Decylpyridine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert 3-Decylpyridine into its corresponding N-oxide derivative.
Reduction: Reduction reactions can reduce the pyridine ring to form piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 3-Decylpyridine N-oxide
Reduction: 3-Decylpiperidine
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: The parent compound with a simpler structure.
3-Methylpyridine: A derivative with a methyl group at the third position.
3-Ethylpyridine: A derivative with an ethyl group at the third position.
Uniqueness
3-Decylpyridine is unique due to the presence of the long decyl chain, which imparts distinct physical and chemical properties. The decyl group increases the compound’s hydrophobicity and can influence its interactions with biological membranes and other hydrophobic environments. This makes 3-Decylpyridine particularly useful in applications where increased lipophilicity is desired .
Propiedades
IUPAC Name |
3-decylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16-14-15/h10,12-14H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEYEQMCIJZAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570135 | |
| Record name | 3-Decylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59652-33-4 | |
| Record name | 3-Decylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)
